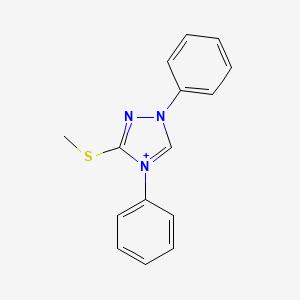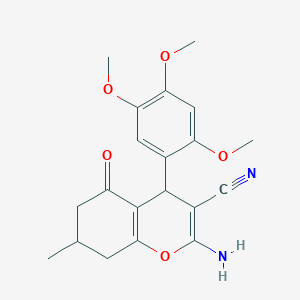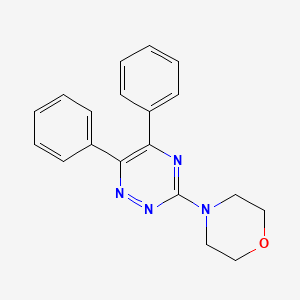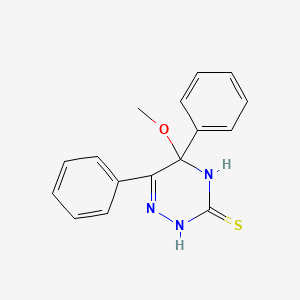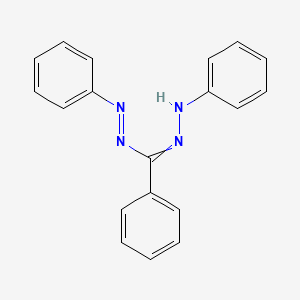
Triphenylformazan
Übersicht
Beschreibung
Triphenylformazan is an organic compound with the molecular formula C19H16N4 . It is known to be an intensely colored compound due to its structure .
Synthesis Analysis
Triphenylformazan can be generated by a photochemical conversion of 2,3,5-triphenyltetrazolium chloride (TTC), accompanied by a color change of the solution from colorless to red .
Molecular Structure Analysis
Triphenylformazan possesses two possible forms, cyclic and open structures. Quantum-chemical calculations of both cyclic and open structures indicate that the cyclic structure involves predominantly the intramolecular hydrogen bonding .
Chemical Reactions Analysis
A photochromic transition between the red ® and yellow (Y) forms of triphenylformazan has been observed . Electrochemical investigations have shown that Triphenylformazan gives a single sharp cathodic CV peak corresponding to a gain of one-electron per molecule .
Physical And Chemical Properties Analysis
Triphenylformazan is a solid at room temperature . The dependence of dielectric and electrical properties of unsubstituted triphenylformazan on temperature from 300-400 K and the frequency from 0.1-20 KHz was studied .
Wissenschaftliche Forschungsanwendungen
Photochemistry
Triphenylformazan (TPF) is used in the field of photochemistry . It is generated by a photochemical conversion of 2,3,5-triphenyltetrazolium chloride (TTC), accompanied by a color change of the solution from colorless to red . TPF exhibits a unique photochromism which depends on the excitation conditions and the solvent environment . The photochemistry of TPF was investigated with time-resolved spectroscopy on various time scales . The study resolved several intermediates over a temporal range spanning 15 orders of magnitude (hundreds of femtoseconds to hundreds of seconds) along the reaction path .
Electrochemistry
TPF and its nitro derivatives are studied in the field of electrochemistry . The cyclic voltammetric (CV) and chronoamperometric (CA) behaviors of TPF, 3- (p-nitrophenyl)-1,5-diphenylformazan (PNF) and 3- (m-nitrophenyl)-1,5-diphenylformazan (MNF) were studied in dimethyl sulfoxide medium . TPF was found to give a single sharp cathodic CV peak corresponding to a gain of one-electron per molecule . The diffusion coefficient and the number of electrons transferred were calculated using the Baranski equation with the CV-data obtained by an ultramicroelectrode .
Semiconducting Films
TPF is used in the creation of semiconducting films . A photochromic transition between the red ® and yellow (Y) forms of triphenylformazan has been followed experimentally by measuring the photovoltage of this semiconducting film . This is the first time such switching behavior has been observed electronically in an organic solid .
Cellular Respiration and Cell Growth Indicator
Triphenylformazan (TPF) is used in so-called TTC assays indicating cellular respiration and cell growth . The 2,3,5-triphenyltetrazolium chloride (TTC) may convert into phenyl-benzo [c]tetrazolocinnolium chloride (PTC) and 1,3,5-triphenylformazan (TPF) under irradiation with light . This reaction, albeit enzymatically rather than photochemically, is used to indicate cellular respiration and cell growth .
Seed Viability Determination
Triphenylformazan (TPF) is used in the determination of seed viability . The staining method with 2,3,5-triphenyl tetrazolium chloride (TTC) has long been the preferred choice for rapid determination of seed viability . In the TTC method, the dehydrogenase activity in seeds is used to quantify seed viability . TPF can be generated by a photochemical conversion of TTC, accompanied by a color change of the solution from colorless to red .
Safety And Hazards
Zukünftige Richtungen
Triphenylformazan exhibits a unique photochromism which depends on the excitation conditions and the solvent environment. Due to its distinct photochromism and this high sensitivity toward external influences, but mostly because of its enzymatic formation from TTC, Triphenylformazan is found in a wide field of applications .
Eigenschaften
IUPAC Name |
N'-anilino-N-phenyliminobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHVSJTPTXQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313918 | |
| Record name | 1,3,5-Triphenylformazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, phenyl[phenyl(phenylhydrazono)methyl]- | |
CAS RN |
531-52-2 | |
| Record name | 1,3,5-Triphenylformazan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triphenylformazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triphenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1222545.png)
![[4-[[4-(Methylthio)phenyl]methyl]-1-piperazinyl]-(4-nitrophenyl)methanone](/img/structure/B1222546.png)
![1-(4-Ethoxyphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222551.png)
![10-Methyl-3-(2-phenylethyl)-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1222557.png)
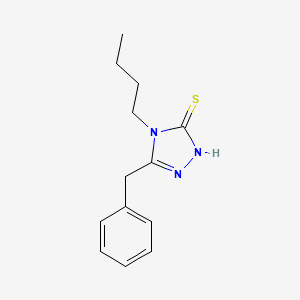
![4-methylbenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1222561.png)
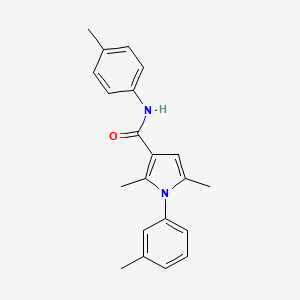
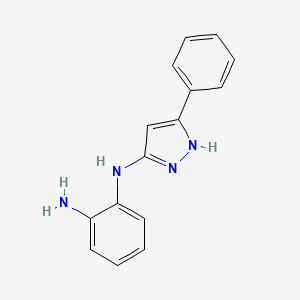
![1-Butyl-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1222565.png)
![4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole](/img/structure/B1222566.png)
